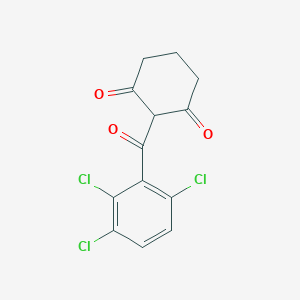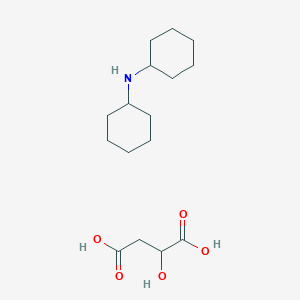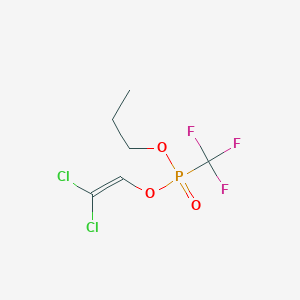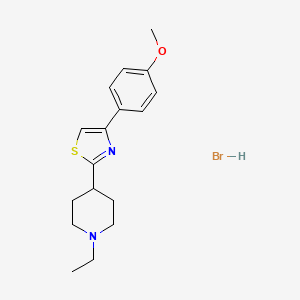
Bis(2-methoxyoxan-3-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxyoxan-3-yl)mercury is an organomercury compound characterized by the presence of two 2-methoxyoxan-3-yl groups bonded to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxyoxan-3-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxyoxan-3-yl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methoxyoxan-3-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to elemental mercury and corresponding 2-methoxyoxan-3-yl derivatives.
Substitution: The 2-methoxyoxan-3-yl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) oxide, while reduction produces elemental mercury.
Applications De Recherche Scientifique
Bis(2-methoxyoxan-3-yl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of bis(2-methoxyoxan-3-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The pathways involved include oxidative stress and disruption of cellular redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: A well-known organomercury compound with significant biological and environmental impact.
Ethylmercury: Another organomercury compound used in medical applications, such as vaccines.
Phenylmercury: Used in industrial applications and as a preservative.
Uniqueness
Bis(2-methoxyoxan-3-yl)mercury is unique due to its specific structure and the presence of 2-methoxyoxan-3-yl groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
87989-35-3 |
|---|---|
Formule moléculaire |
C12H22HgO4 |
Poids moléculaire |
430.89 g/mol |
Nom IUPAC |
bis(2-methoxyoxan-3-yl)mercury |
InChI |
InChI=1S/2C6H11O2.Hg/c2*1-7-6-4-2-3-5-8-6;/h2*4,6H,2-3,5H2,1H3; |
Clé InChI |
KCVJMMNXVVCFHT-UHFFFAOYSA-N |
SMILES canonique |
COC1C(CCCO1)[Hg]C2CCCOC2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)




![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)





![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
